N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a nitrofuran moiety, a cyanoethylthio group, and a carboxamide linkage
Mechanism of Action
Target of Action
It’s known that 5-nitrofuran derivatives can dramatically inhibit the growth of various strains of candida albicans , suggesting that this compound may target essential proteins or enzymes in these organisms.
Mode of Action
It’s suggested that 5-nitrofuran derivatives can destroy the morphology of fungi, facilitate the formation of reactive oxygen species, and ultimately inhibit the proliferation of the fungi . This suggests that N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide may interact with its targets in a similar manner, leading to structural changes and increased oxidative stress that inhibit fungal growth.
Biochemical Pathways
The generation of reactive oxygen species suggests that it may impact oxidative stress pathways and related cellular processes .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, particularly in drug-resistant strains of Candida albicans . This is achieved through structural damage to the fungi and the induction of oxidative stress, which inhibits their proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the Nitrofuranyl Intermediate: The initial step often involves the nitration of furan to produce 5-nitrofuran-2-carboxylic acid.
Thioether Formation: The carboxylic acid is then converted to an acyl chloride using reagents like thionyl chloride. This intermediate reacts with 2-mercaptoethyl cyanide to form the thioether linkage.
Amidation: Finally, the thioether intermediate undergoes amidation with an appropriate amine, such as aniline, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The cyanoethylthio group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted thioethers or amides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial or anticancer agent. The nitrofuran moiety is known for its bioactivity, and modifications to this structure can lead to compounds with enhanced biological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the nitrofuran and cyanoethylthio groups.
Comparison with Similar Compounds
Similar Compounds
N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide: can be compared to other nitrofuran derivatives such as nitrofurantoin and furazolidone, which are known for their antimicrobial properties.
Thioether-containing compounds: Similar compounds include those with thioether linkages, which are often used in pharmaceuticals for their stability and bioactivity.
Uniqueness
What sets this compound apart is the combination of the nitrofuran and cyanoethylthio groups, providing a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and potential modifications compared to simpler nitrofuran or thioether compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in synthetic chemistry, biology, and materials science.
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c15-8-3-9-22-12-5-2-1-4-10(12)16-14(18)11-6-7-13(21-11)17(19)20/h1-2,4-7H,3,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAQFQYLSLDPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])SCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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